1-(2,2,2-三氟乙酰)吲哚-5-磺酰氯

描述

The compound "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride" is not directly mentioned in the provided papers. However, the papers discuss related fluorine reagents and their use in synthesizing and modifying organic structures, which can provide insights into the chemical behavior and properties of similar compounds. For instance, trifluoromethanesulfonyl chloride is a fluorine reagent that reacts with compounds containing active hydrogen and tertiary nitrogen bases, indicating its potential in forming stable compounds with various functional groups .

Synthesis Analysis

The synthesis of fluorinated compounds, such as those mentioned in the papers, involves reactions that can introduce fluorinated one-carbon units into the molecular structure. For example, 1-trifluoromethylvinyl compounds undergo 5-endo-trig cyclizations to yield indoline derivatives, which is a reaction that could be relevant to the synthesis of the compound . Additionally, the reaction of cyclic carbinol amides with triflic anhydride provides a method to prepare alpha-trifluoromethyl-sulfonamido furans, which demonstrates the versatility of fluorine reagents in synthesizing complex fluorinated structures .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. The papers suggest that the /sup 19/F NMR chemical shifts for trifluoromethanesulfonyl derivatives vary with structural effects, which implies that the introduction of fluorine atoms can alter the electronic environment of the molecule . This is important for understanding the molecular structure of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride," as the trifluoroacetyl and sulfonyl chloride groups would impact its electronic properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of fluorine-containing compounds is highlighted in the papers. Trifluoromethanesulfonyl chloride does not act as a chlorinating reagent but rather participates in sulfonation and Lewis acid-base reactions . The cyclization reactions of 1-trifluoromethylvinyl compounds to form indoline derivatives also showcase the unique reactivity patterns that can be expected from fluorinated compounds . These insights can be extrapolated to predict the reactivity of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride" in various chemical contexts.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride," they do provide information on related compounds. The presence of fluorine atoms is known to influence properties such as acidity, lipophilicity, and thermal stability. For instance, the synthesis of alpha-trifluoromethyl-sulfonamido furans under mild conditions suggests that similar fluorinated compounds might also exhibit stability under a range of conditions . The fluorine atoms could also affect the boiling point, solubility, and reactivity of the compound .

科学研究应用

光氧化还原催化的多组分反应

1-(2,2,2-三氟乙酰)吲哚-5-磺酰氯在光氧化还原催化的多组分反应中被使用。该过程涉及在温和条件下使用2-乙烯基苯胺、磺酰氯和硫代亚烯。它允许合成各种磺化的2,3-二取代吲哚,这些化合物可以进一步转化为官能化吲哚。这种方法突显了其在合成复杂分子结构中的多功能性 (Pramanik et al., 2020)。

铜催化的吲哚磺化反应

在另一个应用中,1-(2,2,2-三氟乙酰)吲哚-5-磺酰氯用于铜催化的吲哚直接磺化反应。该反应具有广泛的底物范围和良好的官能团容忍性,导致各种C-7官能化吲哚骨架的区域选择性合成。一项机理研究表明,磺酰自由基可能参与了这一转化 (Zhi et al., 2019)。

合成N-(1,3-噻唑-2-基)吲哚-5-磺酸

这种化合物还用于合成与噻唑杂环相连的吲哚-5-磺酸。其中一些磺酸被转化为它们的磺酰氯形式,这些是吲哚-5-磺酰胺药物基团生产中至关重要的中间体 (Zhang et al., 2004)。

2-取代吲哚的动力学分辨

它还用于通过N-磺酰化对2-取代吲哚进行动力学分辨。这涉及使用对映异构有机催化剂,对于合成各种磺酰胺产品的立体选择至关重要 (Murray et al., 2017)。

官能团的鉴定

该化合物在有机结构中鉴定官能团方面发挥作用。它用于氟-19核磁共振光谱学中,特别是在具有三级氮碱基的稳定化合物中,以确定有机结构和功能 (Shue & Yen, 1982)。

安全和危害

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and that it may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

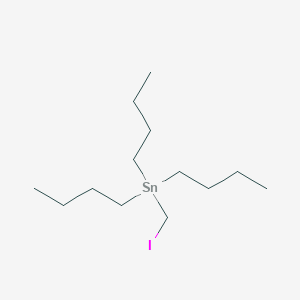

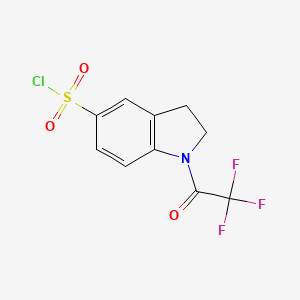

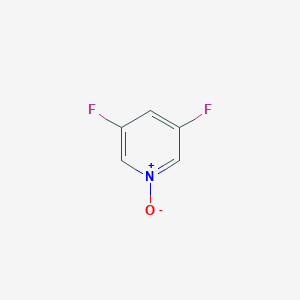

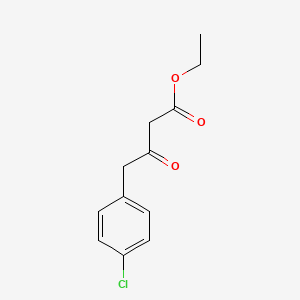

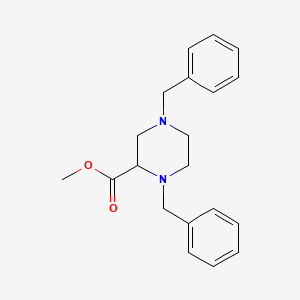

IUPAC Name |

1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3NO3S/c11-19(17,18)7-1-2-8-6(5-7)3-4-15(8)9(16)10(12,13)14/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXAIGDGDNQFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454813 | |

| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210691-38-6 | |

| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)